molecular formula C5H4ClNOS B1387226 5-Chlorothiazole-2-ethanone CAS No. 774230-95-4

5-Chlorothiazole-2-ethanone

Cat. No.: B1387226
CAS No.: 774230-95-4
M. Wt: 161.61 g/mol
InChI Key: UKLGUUBFTAJPJP-UHFFFAOYSA-N
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Description

5-Chlorothiazole-2-ethanone: is an organic compound with the molecular formula C5H4ClNOS . It is a derivative of thiazole, characterized by the presence of a chlorine atom at the 5-position and an ethanone group at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 5-Chlorothiazole-2-ethanone are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chlorothiazole-2-ethanone can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the thiazole ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Chlorothiazole-2-ethanone involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific derivative or application .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-(5-chloro-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLGUUBFTAJPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-Chloro-2-(1,1-dimethoxy-ethyl)-thiazole (3.5 g) in dichloromethane (20 ml) was added trifluoroacetic acid (30 ml) and water (1 ml). The resulting mixture was stirred overnight at ambient, concentrated to an oil, diluted with diethyl ether, washed with 10% sodium bicarbonate, water and brine, dried (magnesium sulfate), filtered and concentrated to afford the sub-titled compound as a yellow solid in quantitative yield (2.6 g); 1H NMR (400 Mhz, CDCl3) δ 2.7 (3H, s), 7.8 (1H, s).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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